molecular formula C22H18N6O4S2 B11093598 N-[(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide

N-[(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11093598
M. Wt: 494.6 g/mol
InChI Key: BMPNTJIBIQRHGE-UHFFFAOYSA-N
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Description

N-[(2-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZINO)CARBONOTHIOYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of phenyl-1,2,4-triazoles

Preparation Methods

The synthesis of N-[(2-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZINO)CARBONOTHIOYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include hydrazine derivatives, sulfur-containing compounds, and various catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZINO)CARBONOTHIOYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target cells. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells or the inhibition of microbial growth in pathogens .

Comparison with Similar Compounds

N-[(2-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZINO)CARBONOTHIOYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. Similar compounds include:

This compound’s unique combination of a triazole ring, chromene moiety, and sulfur-containing functional groups makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C22H18N6O4S2

Molecular Weight

494.6 g/mol

IUPAC Name

N-[[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]carbamothioyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H18N6O4S2/c1-13-24-27-22(28(13)15-8-3-2-4-9-15)34-12-18(29)25-26-21(33)23-19(30)16-11-14-7-5-6-10-17(14)32-20(16)31/h2-11H,12H2,1H3,(H,25,29)(H2,23,26,30,33)

InChI Key

BMPNTJIBIQRHGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NNC(=S)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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